Cas no 2171751-38-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid)

4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-4-{1-(プロプ-2-イン-1-イル)シクロブチルカルバモイル}ブタン酸は、Fmoc保護基を有する特異的なアミノ酸誘導体です。この化合物は、ペプチド合成において重要な役割を果たし、特にサイクリック構造とプロパルギル基を併せ持つことで、選択的な官能基変換や架橋反応が可能です。高い反応性と安定性を兼ね備えており、固相ペプチド合成(SPPS)やバイオコンジュゲーションにおいて有用です。また、シクロブチル骨格の剛性により、標的分子の立体構造制御にも寄与します。

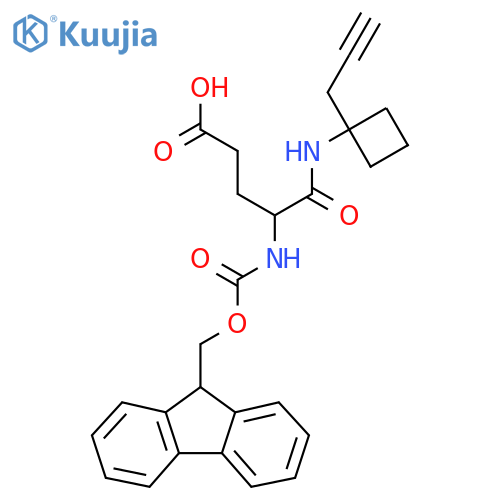

2171751-38-3 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid

- 2171751-38-3

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid

- EN300-1475127

-

- インチ: 1S/C27H28N2O5/c1-2-14-27(15-7-16-27)29-25(32)23(12-13-24(30)31)28-26(33)34-17-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h1,3-6,8-11,22-23H,7,12-17H2,(H,28,33)(H,29,32)(H,30,31)

- InChIKey: ZTIPXJLHMARFHE-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC#C)CCC1

計算された属性

- せいみつぶんしりょう: 460.19982200g/mol

- どういたいしつりょう: 460.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1475127-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1475127-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1475127-100mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1475127-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1475127-50mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1475127-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1475127-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1475127-250mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1475127-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1475127-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(prop-2-yn-1-yl)cyclobutyl]carbamoyl}butanoic acid |

2171751-38-3 | 5g |

$9769.0 | 2023-06-06 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2171751-38-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(prop-2-yn-1-yl)cyclobutylcarbamoyl}butanoic acid) 関連製品

- 307-59-5(perfluorododecane)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量